molecular formula C16H23NO3 B13552662 rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans

Cat. No.: B13552662
M. Wt: 277.36 g/mol
InChI Key: HWNKSGVMOCONJS-KGLIPLIRSA-N
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Description

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans: is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative and tert-butyl ester.

    Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting material, followed by the addition of the tert-butyl ester.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium cyanide to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: It is used in biological studies to investigate the interactions of piperidine derivatives with various biological targets.

    Industrial Applications: The compound is also used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

rac-tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate, trans can be compared with other similar compounds such as:

    rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: This compound has a similar piperidine core but with an amino group instead of a phenyl group.

    rac-tert-butyl (3R,4R)-3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring with a methylsulfanyl group, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1

InChI Key

HWNKSGVMOCONJS-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2

Origin of Product

United States

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